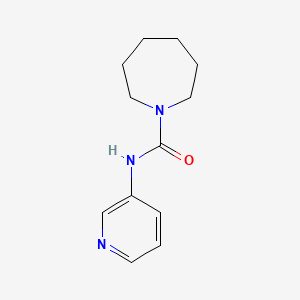
N-pyridin-3-ylazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-3-ylazepane-1-carboxamide, also known as PZ-2891, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of azepane carboxamides and has been found to exhibit promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-pyridin-3-ylazepane-1-carboxamide is still under investigation. However, it has been suggested that this compound acts by inhibiting the activity of specific enzymes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been found to have a positive effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-pyridin-3-ylazepane-1-carboxamide in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on N-pyridin-3-ylazepane-1-carboxamide. These include the investigation of its potential use in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N-pyridin-3-ylazepane-1-carboxamide involves the reaction between 3-pyridinecarboxylic acid and 6-aminohexanoic acid. This reaction results in the formation of this compound, which is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-pyridin-3-ylazepane-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
IUPAC Name |
N-pyridin-3-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(14-11-6-5-7-13-10-11)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPOZAYTASJKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7503454.png)

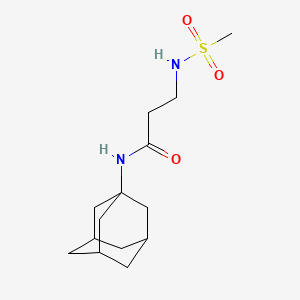
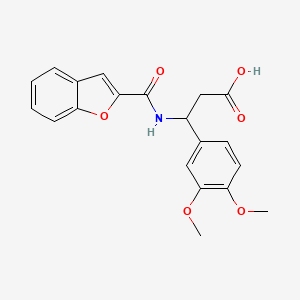
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)
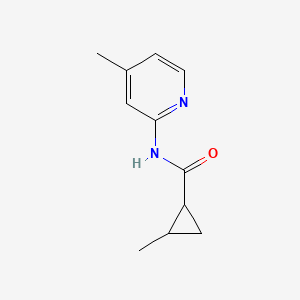
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)

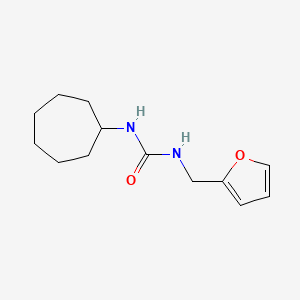
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)

